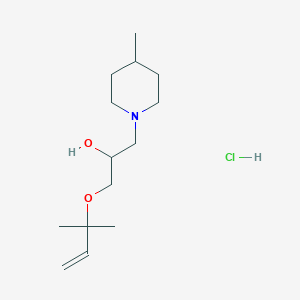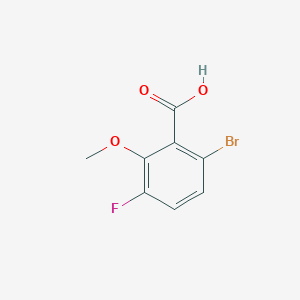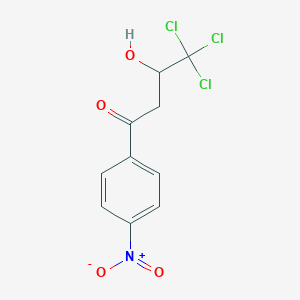
3-bromo-N-(2-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-fluorophenyl)propanamide is a chemical compound with the molecular formula C9H9BrFNO. It has a molecular weight of 246.08 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrFNO/c10-6-5-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Fluorescence Turn-On Sensing of Fluoride Ions
The research into anion sensors based on main group elements led to the synthesis of bromide salts of tetraarylstibonium cations. These compounds, including derivatives with aryl groups like 1-pyrenyl and 3-perylenyl, exhibit fluorescence turn-on sensing capabilities for fluoride ions in water. The detection mechanism relies on the formation of fluorostiboranes, which show marked fluorescence intensity enhancement, demonstrating the potential of these compounds for selective fluoride ion sensing in environmental and drinking water samples (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).
Synthesis of Fluorescent ATRP Initiators
2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and characterized, revealing its molecular structure through various spectroscopic methods. This compound showed efficiency as a fluorescent atom transfer radical polymerization (ATRP) initiator for acrylates polymerization, illustrating its application in the development of new materials with specific fluorescent properties (Kulai & Mallet-Ladeira, 2016).
Deprotonation Studies Leading to β-Lactams or Acrylanilides
Investigations into the reactivity of 3-bromo-N-(p-bromophenyl)propanamide revealed two distinct pathways upon deprotonation, leading to either β-lactams or acrylanilides depending on the experimental conditions. This study highlights the selective synthesis of molecules with significant biological activities, showcasing the compound's utility in producing biologically active structures under controlled conditions (Pandolfi, Chiarotto, Mattiello, Petrucci, & Feroci, 2019).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure of the title compound, linking 3-bromophenyl and 4-fluorophenyl rings via a prop-2-en-1-one spacer, was analyzed, revealing how molecules are linked by C—H⋯π interactions. This analysis provides insights into the structural basis for the compound's reactivity and potential applications in material science and molecular engineering (Atioğlu, Bindya, Akkurt, & Chidan Kumar, 2019).
Dual Inhibitory Potential Analgesic Agents
A novel flurbiprofen analogue, integrating dual inhibitory action against FAAH and COX, was developed, showing potential as an analgesic agent. This compound, through its competitive, reversible inhibition of FAAH and substrate-selective inhibition of COX, underscores the therapeutic potential of dual-action compounds for pain management and inflammation (Deplano et al., 2021).
Safety and Hazards
Safety information for 3-bromo-N-(2-fluorophenyl)propanamide indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and using only in well-ventilated areas .
Propiedades
IUPAC Name |
3-bromo-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-6-5-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUOWJWFMUGSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B2734201.png)
![3-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2734203.png)
![4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2734205.png)
![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2734207.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2734210.png)
![[2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2734211.png)

![4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2734215.png)


![2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2734219.png)

![6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2734221.png)
